2-Amino-2-(2-phenylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(2-phenylcyclopropyl)acetic acid” is a chemical compound with the CAS Number 1822572-96-2 . It has a molecular weight of 291.35 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butoxycarbonyl)amino)-2-(2-phenylcyclopropyl)acetic acid . The InChI code is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9H2,1-3H3,(H,17,20)(H,18,19) .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 291.35 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Scientific Research Applications
Synthesis, Characterization, and Applications:
- The Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and 2-hydroxynaphthaldehyde, when reacted with metal ions, produces compounds with significant antioxidant properties and selective inhibitory activities against xanthine oxidase. This has implications for therapeutic applications where xanthine oxidase is a target, such as in the treatment of gout or certain types of cancer (Ikram et al., 2015).
Chirality and Crystal Structures
2. Amino acids like L-alanine and (S)-2-amino-2-phenylacetic acid, when reacted with the dimeric complex acetato(η4-cycloocta-1,5-diene)rhodium(I), produce chiral aminocarboxylato(η4-cycloocta-1,5-diene)rhodium(I) complexes. The spontaneous resolution of racemic mixtures into homochiral helix-enantiomers in certain cases, such as the achiral N-phenylglycine ligand forming a chiral N-phenylglycinato complex, reveals the potential for creating chiral catalysts or conducting enantioselective synthesis (Enamullah et al., 2006).
Peptidomimetic Scaffolds and Heterocycles
3. The bicyclization of peptide acetals from phenylalanine derivatives offers a route to novel amino acid-derived heterocycles and peptidomimetic scaffolds. This approach has relevance for drug design, particularly for creating molecules that mimic the structure and function of biologically active peptides (Todd et al., 2002).
Catalysis and Ring Systems
4. Carboxylic acid additives, especially pivalic and phenylacetic acid, have been shown to significantly improve the yield of the Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This finding is vital for synthesizing novel tricyclic ring systems, which could have applications in pharmaceutical synthesis or material science (Moon & Stephens, 2013).
Electrochemical Applications
5. Derivatives of phenylglycine have been utilized to improve the electrochemical properties of poly orthoaminophenol films, suggesting potential applications in energy storage devices such as supercapacitors. The specific capacitance of these modified films can be significantly higher than that of unmodified films, demonstrating their utility in enhancing the performance of energy storage materials (Kowsari et al., 2019).
Future Directions
Properties
IUPAC Name |
2-amino-2-(2-phenylcyclopropyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLYKPJPQKBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.